molecular formula C14H20N2 B1291588 9-Benzyl-3,9-diazabicyclo[4.2.1]nonane CAS No. 108437-46-3

9-Benzyl-3,9-diazabicyclo[4.2.1]nonane

Cat. No. B1291588
M. Wt: 216.32 g/mol
InChI Key: WJNTXJZFBOWQPF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of benzo-fused bicyclo nonane derivatives, including those related to 9-Benzyl-3,9-diazabicyclo[4.2.1]nonane, has been achieved through various methods. One approach involves a TiCl4-mediated tandem carbonyl or imine addition followed by a Friedel-Crafts cyclization, yielding functionalized derivatives with good to excellent yields and high diastereoselectivity . Another method utilizes intramolecular 1,3-dipolar cycloaddition of omega-unsaturated nitrones, leading to the formation of single diastereomers of polyhydroxylated 9-oxa-1-azabicyclo[4.2.1]nonanes . Additionally, the synthesis of 9-acyloxy-3,7-dimethyl-3,7-diazabicyclo[3.3.1]nonanes has been reported, with studies on their conformation using NMR spectroscopy .

Molecular Structure Analysis

The molecular structure and conformation of diazabicyclo nonane derivatives have been extensively studied. X-ray crystallography and NMR spectroscopy have been employed to determine the conformation of these molecules in solution and solid state. For instance, 9-benzoyl-3α-bromo-2β-hydroxy-9-azabicyclo[3.3.1]nonane adopts a boat-chair conformation, as revealed by X-ray analysis . Similarly, the chair-chair conformation with equatorial N-substituents has been observed for a series of esters derived from 3,7-dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-ol .

Chemical Reactions Analysis

The chemical reactivity of diazabicyclo nonane derivatives includes various transformations and cyclization reactions. For example, the synthesis of 7-hydroxy-3,9-diazabicyclo[3.3.1]nonane involves cyclization and catalytic hydrogenolysis steps . Transformations of 3-benzyl-9-carbethoxymethyl-3,9-diazabicyclo[3.3.1]nonane have been studied, leading to the formation of diazatricyclo[3.3.1.2^3,9]undecane and other products . Radical translocation/cyclisation reactions have been used to synthesize 9-azabicyclo[3.3.1]nonanes , and formal [4+4] reactions have been employed to create 2,6,9-triazabicyclo[3.3.1]nonane derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of diazabicyclo nonane derivatives are closely related to their molecular structure and conformation. The NMR spectroscopic studies provide insights into the stereoelectronic effects and conformational preferences of these compounds in solution . The crystal structure analysis offers detailed information on the molecular dimensions and solid-state conformation . These studies are crucial for understanding the behavior of these compounds in chemical reactions and potential applications in medicinal chemistry.

Scientific Research Applications

  • Chemistry of Heterocyclic Compounds

    • Summary of Application : The transformations of 3-benzyl-9-carbethoxymethyl-3,9-diazabicyclo[3.3.1]nonane were studied .
    • Methods of Application : The dichloride of 9-(β-chloroethyl)-3,9-diazabicyclo[3.3.1]nonane, which is readily cyclized in the basic form to 3,9-diazatricyclo[3.3.1.23,9]undecane (V), was synthesized by reduction of I with LiAlH4 and debenzylation .
    • Results or Outcomes : An unusual cleavage of the carboxymethyl residue to form the nitrogen-unsubstituted dichloride of 3,9-diazabicyclo[3.3.1]nonane (XI) occurs on treatment with thionyl chloride of the acid obtained by saponification and debenzylation of I .
  • Biologically Active Diversely Functionalized Bicyclo[3.3.1]nonanes

    • Summary of Application : The bicyclo[3.3.1]nonane moiety is predominant in most biologically active natural products owing to its exceptional characteristics .
    • Methods of Application : The fragmentation reaction of 1,3-disubstituted-adamantanes to produce bicyclo[3.3.1]nonane derivatives has been well investigated .
    • Results or Outcomes : Many derivatives of bicyclo[3.3.1]nonane are attractive to researchers for use in asymmetric catalysis or as potent anticancer entities along with their successful applications as ion receptors, metallocycles, and molecular tweezers .
  • Synthesis and Pharmacological Properties

    • Summary of Application : A series of tertiary amine hydrochloride, derivatives of 3-benzyl-3,9-diazabicyclo[3,3,1]nonane, was synthesized .
  • Chemical Synthesis

    • Summary of Application : “9-Benzyl-3,9-diazabicyclo[4.2.1]nonane” is used in chemical synthesis .
  • Biologically Active Diversely Functionalized Bicyclo[3.3.1]nonanes

    • Summary of Application : The bicyclo[3.3.1]nonane moiety is predominant in most biologically active natural products owing to its exceptional characteristics .
    • Methods of Application : The fragmentation reaction of 1,3-disubstituted-adamantanes to produce bicyclo[3.3.1]nonane derivatives has been well investigated .
    • Results or Outcomes : Many derivatives of bicyclo[3.3.1]nonane are attractive to researchers for use in asymmetric catalysis or as potent anticancer entities along with their successful applications as ion receptors, metallocycles, and molecular tweezers .
  • tert-butyl 3,9-diazabicyclo [4.2.1]nonane-3-carboxylate

    • Summary of Application : “tert-butyl 3,9-diazabicyclo nonane-3-carboxylate” is a derivative of "9-Benzyl-3,9-diazabicyclo[4.2.1]nonane" .
  • Chemical Synthesis

    • Summary of Application : “9-Benzyl-3,9-diazabicyclo[4.2.1]nonane” is used in chemical synthesis .
  • Biologically Active Diversely Functionalized Bicyclo[3.3.1]nonanes

    • Summary of Application : The bicyclo[3.3.1]nonane moiety is predominant in most biologically active natural products owing to its exceptional characteristics .
    • Methods of Application : The fragmentation reaction of 1,3-disubstituted-adamantanes to produce bicyclo[3.3.1]nonane derivatives has been well investigated .
    • Results or Outcomes : Many derivatives of bicyclo[3.3.1]nonane are attractive to researchers for use in asymmetric catalysis or as potent anticancer entities along with their successful applications as ion receptors, metallocycles, and molecular tweezers .
  • tert-butyl 3,9-diazabicyclo [4.2.1]nonane-3-carboxylate

    • Summary of Application : “tert-butyl 3,9-diazabicyclo nonane-3-carboxylate” is a derivative of "9-Benzyl-3,9-diazabicyclo[4.2.1]nonane" .

Safety And Hazards

The safety information for “9-Benzyl-3,9-diazabicyclo[4.2.1]nonane” includes several hazard statements: H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

9-benzyl-3,9-diazabicyclo[4.2.1]nonane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2/c1-2-4-12(5-3-1)11-16-13-6-7-14(16)10-15-9-8-13/h1-5,13-15H,6-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJNTXJZFBOWQPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CNCCC1N2CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-Benzyl-3,9-diazabicyclo[4.2.1]nonane

CAS RN

108437-46-3
Record name 9-benzyl-3,9-diazabicyclo[4.2.1]nonane
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Synthesis routes and methods

Procedure details

Neat LAH (0.4 g, 10.54 mmol) was added in small portions to a stirred solution of 9-benzyl-3,9-diazabicyclo[4.2.1]nonan-4-one (1.2 g, 5.21 mmol) in THF (40 ml) and the mixture was stirred under nitrogen overnight. Reaction mixture was cooled in ace bath and quenched by consecutive addition of water (0.4 ml), 15% NaOH (1.2 ml) and water (0.4 ml) and then stirred for 30 min. Precipitated sodium aluminate was filtered off and the filtrate was dried over MgSO4, filtered and evaporated to dryness to afford 9-benzyl-3,9-diazabicyclo[4.2.1]nonane as a light yellow oil. LC/MS: m/e 217 (MH+).
Name
Quantity
0.4 g
Type
reactant
Reaction Step One
Quantity
1.2 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
9-Benzyl-3,9-diazabicyclo[4.2.1]nonane
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Reactant of Route 5
9-Benzyl-3,9-diazabicyclo[4.2.1]nonane
Reactant of Route 6
9-Benzyl-3,9-diazabicyclo[4.2.1]nonane

Citations

For This Compound
3
Citations
G Loriga, P Lazzari, I Manca, S Ruiu, M Falzoi… - Bioorganic & Medicinal …, 2015 - Elsevier
Here we report the investigation of diazabicycloalkane cores as potential new scaffolds for the development of novel analogues of the previously reported diazatricyclodecane selective …
Number of citations: 4 www.sciencedirect.com
K Audouze, EØ Nielsen, GM Olsen… - Journal of medicinal …, 2006 - ACS Publications
A new series of piperazines, diazepanes, diazocanes, diazabicyclononanes, and diazabicyclodecanes with affinity for the α 4 β 2 subtype of nicotinic acetylcholine receptors were …
Number of citations: 36 pubs.acs.org
TAN Pham, Z Yang, Y Fang, J Luo, J Lee… - Bioorganic & medicinal …, 2013 - Elsevier
GPR119 agonist has emerged as a promising target for the treatment of type 2 diabetes. A series of novel 2,4-disubstituted quinazoline analogues was prepared and evaluated their …
Number of citations: 20 www.sciencedirect.com

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